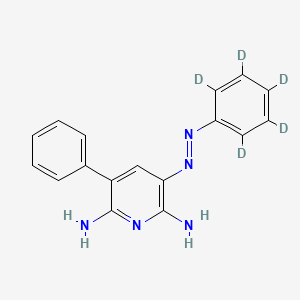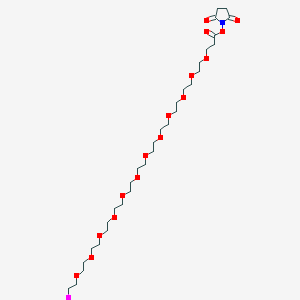
4-Nitroso-3,5-xylenol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitroso-3,5-xylenol-d6: is a deuterated derivative of 4-nitroso-3,5-xylenol, an aromatic compound characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,5-xylenol-d6 typically involves the following steps:
Nitration: The starting material, 3,5-xylenol-d6, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder or tin chloride in acidic conditions.
Nitrosation: The amino group is subsequently nitrosated to form the nitroso compound. This step involves the reaction with nitrous acid (HNO2) or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve high purity and yield.
化学反応の分析
Types of Reactions: 4-Nitroso-3,5-xylenol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Formation of 4-nitro-3,5-xylenol-d6.
Reduction: Formation of 4-amino-3,5-xylenol-d6.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
4-Nitroso-3,5-xylenol-d6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug metabolism studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-nitroso-3,5-xylenol-d6 involves its interaction with molecular targets through its nitroso group. The nitroso group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular pathways.
類似化合物との比較
4-Nitroso-3,5-xylenol: The non-deuterated version of the compound.
4-Nitro-3,5-xylenol: The oxidized form of the compound.
4-Amino-3,5-xylenol: The reduced form of the compound.
Comparison: 4-Nitroso-3,5-xylenol-d6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This isotopic labeling allows for the tracking of the compound in various biological and chemical processes, providing insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
4-nitroso-3,5-bis(trideuteriomethyl)phenol |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3/i1D3,2D3 |
InChIキー |
ZVUJMNCTXGSXSQ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N=O)C([2H])([2H])[2H])O |
正規SMILES |
CC1=CC(=CC(=C1N=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



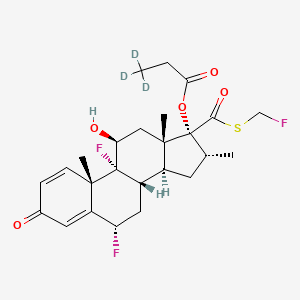



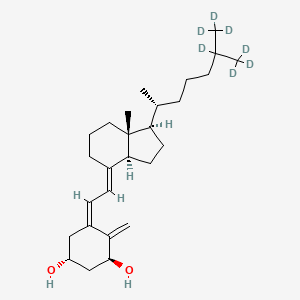
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
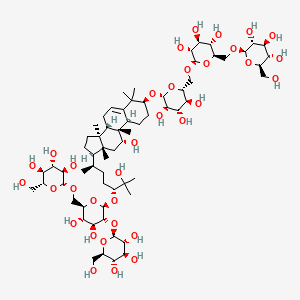
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
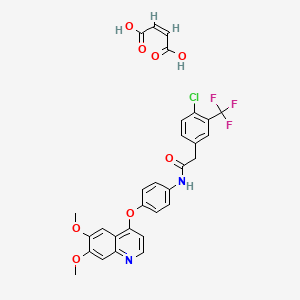
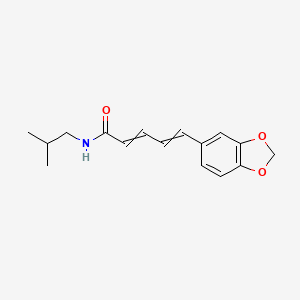
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
